tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a hydroxymethyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the protection of the amino group and the hydroxyl group, followed by the formation of the pyrrolidine ring. One common method involves the use of tert-butyl carbamate as a protecting group for the amino group and tert-butyl dimethylsilyl ether for the hydroxyl group. The protected intermediates are then subjected to cyclization reactions to form the pyrrolidine ring. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and scalable synthesis by providing precise control over reaction conditions such as temperature, pressure, and reaction time. The use of flow microreactors also enhances the safety and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane and methanol.
Major Products Formed
The major products formed from the reactions of this compound include carboxylic acids, amines, and substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or the binding site of receptors, thereby altering their activity. The pathways involved in its mechanism of action include enzyme inhibition, receptor modulation, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate include:
- tert-Butyl (3S,4S)-3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate
- tert-Butyl (3S,4R)-3-hydroxy-4-(3-methoxyphenyl)-1-pyrrolidinecarboxylate
- tert-Butyl (3R,4S)-3-(hydroxymethyl)-4-phenyl-1-pyrrolidinecarboxylate .
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, a hydroxymethyl group, and a tert-butyl ester group makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-4-7(6-13)8(11)5-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLQOBHAWWWERW-HTQZYQBOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)N)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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